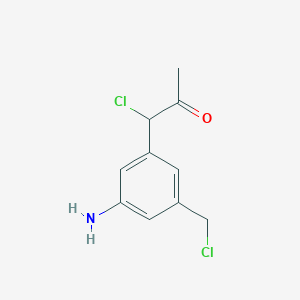
1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C10H11Cl2NO This compound is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
化学反应分析
Types of Reactions: 1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloromethyl and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and chloromethyl groups play a crucial role in binding to these targets, leading to various biochemical pathways and physiological responses.
相似化合物的比较
- 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one
- 1-(3-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one
Uniqueness: 1-(3-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of both amino and chloromethyl groups on the phenyl ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
属性
分子式 |
C10H11Cl2NO |
|---|---|
分子量 |
232.10 g/mol |
IUPAC 名称 |
1-[3-amino-5-(chloromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(14)10(12)8-2-7(5-11)3-9(13)4-8/h2-4,10H,5,13H2,1H3 |
InChI 键 |
GBBHKMWVZQGMSE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=CC(=C1)CCl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14061713.png)
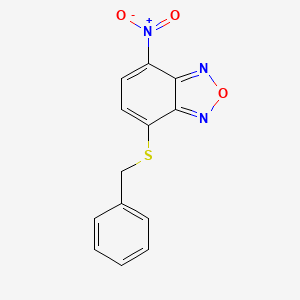
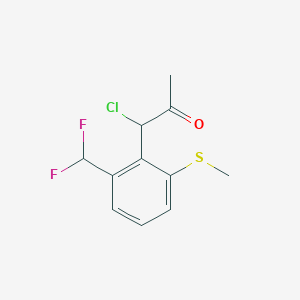
![(2S)-2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl}-1H-imidazol-4-yl)pentanamide](/img/structure/B14061726.png)



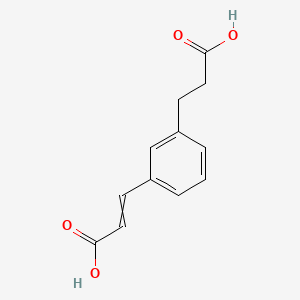
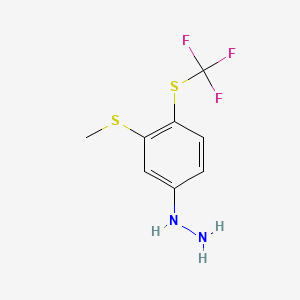

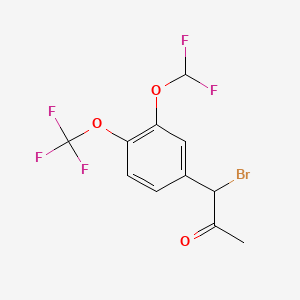
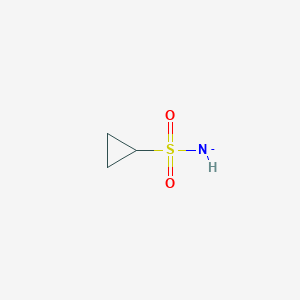
![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)

